molecular formula C12H12FN3O B1483181 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098138-43-1

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1483181
CAS RN: 2098138-43-1
M. Wt: 233.24 g/mol
InChI Key: YWLPDTDLDOLOGW-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic compound. The molecule also contains a fluoroethyl group and an acetaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a pyridine ring via a single carbon atom (the 1-position on the pyrazole and the 3-position on the pyridine). The 2-position on the pyrazole would have an acetaldehyde group, and the 1-position would have a fluoroethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity. The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Al-Ghamdi (2019) focused on the synthesis of heterocyclic compounds based on a phenylpyrazole derivative, which showed significant antimicrobial activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Al-Ghamdi, 2019).

Antitumor and Antimicrobial Properties

  • El-Borai et al. (2012) reported on the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their antibacterial, antifungal, and antitumor activities. This study demonstrates the broad-spectrum biological potential of such compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Structural Characterization

  • Research by Loh et al. (2013) involved the synthesis of various pyrazole compounds and their characterization using X-ray single crystal structure determination. Understanding the molecular structure of these compounds is crucial for their application in drug design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Anticancer Activity

  • A study by Hammam et al. (2005) on novel fluoro substituted Benzo[b]pyran derivatives, which include pyrazole structures, showed anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Schiff Bases and Antimicrobial Activity

  • Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial materials (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, such as whether it’s designed to interact with biological systems, catalyze chemical reactions, etc. Without more information, it’s challenging to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,7-9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLPDTDLDOLOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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